molecular formula C15H13NO2S3 B2620262 N-({[3,3'-bithiophene]-5-yl}methyl)benzenesulfonamide CAS No. 2380069-22-5

N-({[3,3'-bithiophene]-5-yl}methyl)benzenesulfonamide

Cat. No.: B2620262
CAS No.: 2380069-22-5
M. Wt: 335.45
InChI Key: YLAYKYPXULJQGG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide typically involves the following steps:

    Synthesis of 3,3’-bithiophene: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.

    Formation of the sulfonamide group: The bithiophene derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired transformations. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted aromatic compounds.

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide lies in its bithiophene moiety, which imparts specific electronic and structural properties that are not present in other benzenesulfonamide derivatives. This makes it particularly valuable in the development of advanced materials and therapeutic agents.

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S3/c17-21(18,15-4-2-1-3-5-15)16-9-14-8-13(11-20-14)12-6-7-19-10-12/h1-8,10-11,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAYKYPXULJQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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